molecular formula C17H15Cl2NO4 B602132 Aceclofenac Methyl Ester CAS No. 139272-66-5

Aceclofenac Methyl Ester

Cat. No.: B602132
CAS No.: 139272-66-5
M. Wt: 368.2 g/mol
InChI Key: CYRWXOBAPNKPIF-UHFFFAOYSA-N
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Description

Aceclofenac methyl ester is a chemical compound derived from aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used as an intermediate in the synthesis of aceclofenac and related compounds. The molecular formula of this compound is C17H15Cl2NO4, and it has a molecular weight of 368.21 g/mol .

Biochemical Analysis

Biochemical Properties

Aceclofenac Methyl Ester interacts with various enzymes and proteins in the body. It potently inhibits the cyclo-oxygenase enzyme (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the COX enzyme, thereby reducing the synthesis of prostaglandins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors in these pathways

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aceclofenac methyl ester can be synthesized through the esterification of aceclofenac. One common method involves reacting aceclofenac with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows: [ \text{Aceclofenac} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The esterification process is followed by purification steps, such as distillation or recrystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Aceclofenac methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form aceclofenac and methanol in the presence of water and an acid or base catalyst.

    Reduction: The compound can be reduced to form the corresponding alcohol derivative.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Aceclofenac methyl ester has several scientific research applications, including:

Comparison with Similar Compounds

    Aceclofenac: The parent compound, used as an NSAID.

    Diclofenac: Another NSAID with a similar structure and mechanism of action.

    Indomethacin: An NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness: Aceclofenac methyl ester is unique in its role as an intermediate in the synthesis of aceclofenac. It provides a pathway for the efficient production of aceclofenac and related compounds. Compared to its parent compound, aceclofenac, the methyl ester form is more reactive and can undergo various chemical transformations, making it valuable in synthetic chemistry .

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-23-16(22)10-24-15(21)9-11-5-2-3-8-14(11)20-17-12(18)6-4-7-13(17)19/h2-8,20H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRWXOBAPNKPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676224
Record name 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139272-66-5
Record name Methyl aceclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACECLOFENAC METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11895FW7CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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